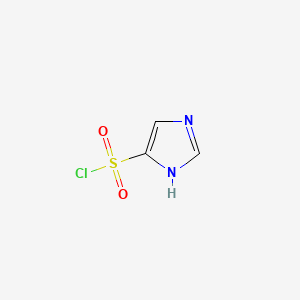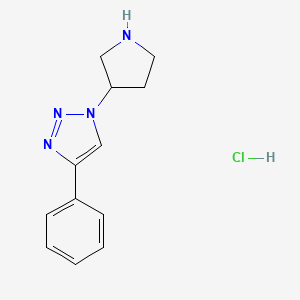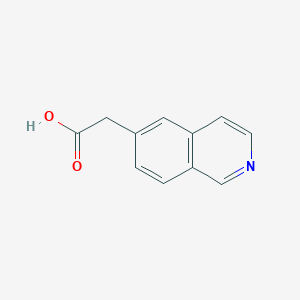
5-Amino-N,N-diméthyl-2,3-dihydro-1H-indole-1-carboxamide
Vue d'ensemble
Description
“5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide” is a type of indole derivative . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Chemical Reactions Analysis
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, y compris les composés similaires à la 5-Amino-N,N-diméthyl-2,3-dihydro-1H-indole-1-carboxamide, ont été rapportés comme présentant des propriétés antivirales significatives. Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . La flexibilité structurelle de l'indole permet la synthèse de divers dérivés qui peuvent être optimisés pour l'efficacité antivirale.
Propriétés anti-inflammatoires
Le noyau indole est une caractéristique commune dans de nombreuses molécules de médicaments synthétiques en raison de sa capacité à se lier avec une forte affinité à plusieurs récepteurs. Cette caractéristique fait des dérivés de l'indole, comme le composé en question, des candidats potentiels pour les médicaments anti-inflammatoires . Leur mécanisme d'action implique souvent la modulation des voies inflammatoires.
Applications anticancéreuses
Les dérivés de l'indole sont de plus en plus explorés pour leur potentiel dans le traitement du cancer. Ils peuvent agir sur diverses voies impliquées dans la prolifération et la survie des cellules cancéreuses . La recherche sur les dérivés de l'indole pourrait conduire au développement de nouveaux agents chimiothérapeutiques plus efficaces et ayant moins d'effets secondaires.
Effets antimicrobiens
L'échafaudage indole s'avère également posséder des activités antimicrobiennes. Cela inclut une action contre les bactéries, les champignons et d'autres micro-organismes . La capacité du composé à interférer avec les processus cellulaires microbiens en fait un atout précieux dans le développement de nouveaux antibiotiques.
Potentiel antidiabétique
Les dérivés de l'indole ont montré un potentiel prometteur dans la gestion du diabète. Ils peuvent influencer la sécrétion d'insuline ou la sensibilité à l'insuline, contribuant ainsi à réguler les niveaux de glucose dans le sang . Des recherches supplémentaires pourraient conduire à de nouveaux traitements du diabète basés sur des composés dérivés de l'indole.
Effets neuroprotecteurs
Les composés indoliques ont été associés à des effets neuroprotecteurs. Ils peuvent offrir une protection contre les maladies neurodégénératives en influençant la survie et la fonction neuronales . Ce domaine de recherche est particulièrement prometteur pour le développement de traitements de maladies comme Alzheimer et Parkinson.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions . These interactions can lead to changes in the activity of the target proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and biological context .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects of this compound could be diverse and context-dependent .
Analyse Biochimique
Biochemical Properties
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to interact with enzymes such as alkaline phosphatase, which is involved in dephosphorylation reactions . The interaction of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide with these enzymes can influence their activity, leading to changes in biochemical pathways.
Cellular Effects
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . The impact of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide on these processes can lead to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, indole derivatives have been shown to inhibit enzymes involved in the synthesis of inflammatory mediators . Additionally, 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can influence gene expression by binding to specific transcription factors or regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. Indole derivatives are generally stable under standard laboratory conditions, but their activity can decrease over time due to degradation . Long-term studies have shown that the effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide on cellular function can persist, but may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects are often observed, where a certain dosage is required to achieve a therapeutic effect without causing toxicity.
Metabolic Pathways
5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives are metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The metabolism of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can affect metabolic flux and the levels of metabolites in the body.
Transport and Distribution
The transport and distribution of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues . The localization of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
5-amino-N,N-dimethyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXEKKBPSVUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598708 | |
| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89731-99-7 | |
| Record name | 5-Amino-N,N-dimethyl-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)




![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)

![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)



